Fosfluconazole
Description
prodrug of fluconazole
See also: Fluconazole (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWNRRCRIGGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048601 | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194798-83-9 | |
| Record name | Fosfluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194798-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfluconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Antifungal Activity of Fosfluconazole Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal infections caused by Candida species represent a significant and growing challenge in clinical practice, particularly among immunocompromised patient populations. The development of effective and well-tolerated antifungal agents is paramount. Fosfluconazole is a phosphate ester prodrug of fluconazole, a widely used triazole antifungal.[1][2] Its formulation as a water-soluble prodrug allows for intravenous administration, achieving rapid and high plasma concentrations of the active agent, fluconazole.[1] This technical guide provides an in-depth overview of the in vitro antifungal activity of this compound against various Candida species. As the in vitro activity of this compound is directly attributable to its active form, fluconazole, this document will present susceptibility data and methodologies based on standardized testing of fluconazole. We will detail the mechanism of action, present quantitative susceptibility data in a comparative format, and describe the standardized experimental protocols for determining antifungal activity.
Mechanism of Action
The antifungal effect of this compound is initiated after its systemic administration and subsequent enzymatic conversion to its active form, fluconazole.
2.1 Bio-conversion of this compound Upon entering the bloodstream, this compound is rapidly and extensively hydrolyzed by endogenous phosphatases, cleaving the phosphate group to release fluconazole.[1] This efficient conversion ensures that therapeutic levels of the active drug are achieved quickly.
2.2 Inhibition of Ergosterol Biosynthesis Fluconazole, the active metabolite, exerts its antifungal activity by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway.[2] It is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][4] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the structural integrity and fluidity of the fungal cell membrane.[1][2] By inhibiting this step, fluconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14-α-methylated sterols.[3] This disruption alters membrane permeability and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication, an effect that is primarily fungistatic against Candida species.[3][4]
Caption: Mechanism of this compound action against Candida species.
In Vitro Susceptibility Data
The in vitro activity of this compound is represented by the Minimum Inhibitory Concentrations (MICs) of fluconazole. The data presented below are compiled from large-scale surveillance studies and clinical trials, determined using the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Fluconazole In Vitro Activity Against Common Candida Species
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| C. albicans | 13,338 | ≤0.25 - ≥64 | 0.5 | 1 | [5] |
| C. glabrata | 2,860 | ≤0.25 - ≥256 | 8 | 16 - 32 | [6][7] |
| C. parapsilosis | 1,600+ | ≤0.25 - 16 | 1 | 2 | [5][6] |
| C. tropicalis | 1,000+ | ≤0.25 - ≥64 | 1 | 4 | [5][6] |
| C. krusei | 500+ | 4 - ≥64 | 16 | 64 |[5] |
Table 2: CLSI Interpretive Breakpoints for Fluconazole Against Candida Species (M27-S4)
| MIC (µg/mL) | Interpretation | Corresponding Disk Diffusion Zone (mm) |
|---|---|---|
| ≤ 2 | Susceptible (S) | ≥ 17 |
| 4 | Susceptible-Dose Dependent (SDD) | 14 - 16 |
| ≥ 8 | Resistant (R) | ≤ 13 |
Note: Breakpoints can vary by species. For C. glabrata, an MIC of ≤32 µg/mL is considered SDD. C. krusei is considered intrinsically resistant to fluconazole.[8]
Experimental Protocols: CLSI Broth Microdilution Method
The definitive method for determining the in vitro susceptibility of Candida species to antifungal agents is the broth microdilution assay as described in the CLSI document M27.[9][10] This reference method provides a standardized and reproducible means of determining MICs.
4.1 Principle This quantitative method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a standard synthetic medium. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to a drug-free control after a specified incubation period.[6]
4.2 Key Methodological Steps
-
Preparation of Antifungal Agent:
-
Fluconazole is dissolved in a suitable solvent (e.g., water) to create a stock solution.
-
Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium, buffered with MOPS to a pH of 7.0, and containing 0.2% glucose.[11] The final drug concentrations typically range from 0.12 to 64 µg/mL or higher.[5][11]
-
-
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar).
-
The colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration in the microtiter wells of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized yeast suspension.[11]
-
A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.
-
The plates are incubated at 35°C for 24 hours.[9] For certain species or agents, a 48-hour reading may also be performed.[11]
-
-
MIC Endpoint Determination:
-
Following incubation, the plates are read either visually or using a spectrophotometer.
-
The MIC is determined as the lowest drug concentration at which there is a prominent (≥50%) reduction in turbidity compared to the growth control well.
-
Caption: Standardized workflow for CLSI M27 broth microdilution testing.
Conclusion
This compound, through its active form fluconazole, demonstrates potent in vitro activity against a broad range of clinically relevant Candida species, most notably Candida albicans, C. parapsilosis, and C. tropicalis. Its mechanism of action, the targeted inhibition of ergosterol synthesis, is well-established.[1][2][4] However, the emergence of species with reduced susceptibility, such as C. glabrata, and intrinsic resistance, as seen in C. krusei, underscores the critical importance of accurate and standardized susceptibility testing.[5][7] The CLSI broth microdilution method provides the reference standard for generating reliable MIC data, which is essential for guiding clinical decisions, monitoring resistance trends, and advancing the development of new antifungal therapies. This guide provides the foundational technical details required for researchers and drug development professionals working in the field of medical mycology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. unmc.edu [unmc.edu]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Soluble Antifungal: An In-depth Guide to the Early Research and Discovery of Fosfluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfluconazole, a phosphate ester prodrug of the widely used triazole antifungal agent fluconazole, was developed to address the solubility limitations of its parent compound, thereby enabling a more convenient intravenous administration. This technical guide delves into the early research and discovery of this compound, detailing its rationale, synthesis, mechanism of action, preclinical and clinical findings. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. Visualizations of the mechanism of action, and synthetic pathways are included to facilitate a comprehensive understanding of this important development in antifungal therapy.
Introduction: The Need for a Water-Soluble Fluconazole
Fluconazole, a cornerstone in the treatment of systemic fungal infections, exhibits broad-spectrum activity and a favorable safety profile.[1] However, its relatively low water solubility presented challenges for its intravenous formulation, often requiring large infusion volumes. This limitation was particularly concerning for fluid-restricted patients.[2] This clinical need spurred the development of a water-soluble prodrug that could be administered in a smaller volume and would rapidly convert to the active fluconazole in vivo. The research, spearheaded by Pfizer, focused on creating a phosphate ester of fluconazole, leading to the discovery of this compound.[3]
Mechanism of Action: From Prodrug to Active Antifungal
This compound itself possesses significantly less intrinsic antifungal activity compared to fluconazole. Its therapeutic effect is dependent on its in vivo conversion to the active parent drug.[2]
Enzymatic Conversion
Upon intravenous administration, this compound is rapidly and extensively hydrolyzed by endogenous alkaline phosphatases present in the bloodstream.[4][5] This enzymatic cleavage of the phosphate ester bond releases fluconazole and inorganic phosphate.[4]
Inhibition of Fungal Ergosterol Biosynthesis
The liberated fluconazole then exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[5]
Synthesis of this compound
The synthesis of this compound involves the phosphorylation of the tertiary hydroxyl group of fluconazole. Several synthetic routes have been described in the patent literature, with a common strategy involving the use of a phosphorylating agent followed by deprotection.
General Synthetic Pathway
A representative synthesis involves the reaction of fluconazole with a protected phosphorylating agent, such as dibenzyl phosphoryl chloride, in the presence of a base. The resulting protected phosphate ester is then deprotected, typically via catalytic hydrogenation, to yield this compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative example based on procedures outlined in the patent literature.
Step 1: Synthesis of Dibenzyl 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propyl phosphate
To a solution of fluconazole in a suitable anhydrous solvent (e.g., dichloromethane), a base (e.g., pyridine or N-methylimidazole) is added and the mixture is cooled. A phosphorylating agent, such as dibenzyl phosphoryl chloride, is then added dropwise. The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with aqueous solutions to remove excess reagents and the organic layer is dried and concentrated to yield the protected phosphate ester, which may be purified by crystallization.
Step 2: Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propyl dihydrogen phosphate (this compound)
The protected phosphate ester is dissolved in a suitable solvent (e.g., ethanol or an aqueous solution of sodium hydroxide). A palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation at room temperature under pressure until the deprotection is complete. The catalyst is removed by filtration, and the filtrate is acidified with an acid (e.g., sulfuric acid) to precipitate this compound. The product is then collected by filtration, washed, and dried.[4]
Preclinical Research
In Vitro Antifungal Activity
As a prodrug, this compound exhibits significantly lower in vitro antifungal activity compared to fluconazole. The minimum inhibitory concentrations (MICs) of this compound are considerably higher than those of fluconazole against various Candida species. This is expected, as the in vitro assays lack the necessary phosphatases for efficient conversion to the active drug.
Table 1: Comparative In Vitro Activity of this compound and Fluconazole
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | >64 | 0.25 - 2 |
| Candida glabrata | >64 | 4 - 32 |
| Candida parapsilosis | >64 | 0.5 - 4 |
| Candida tropicalis | >64 | 1 - 8 |
| Candida krusei | >64 | 16 - 64 |
Note: MIC values are representative ranges and can vary depending on the specific isolate and testing methodology.
Animal Models of Systemic Candidiasis
In vivo studies in animal models, such as murine models of systemic candidiasis, are crucial for demonstrating the efficacy of a prodrug. While specific efficacy data for this compound in these models is not extensively published in publicly available literature, the efficacy of fluconazole is well-established. In a murine model of systemic candidiasis, the 50% effective dose (ED50) of fluconazole administered intraperitoneally was determined to be 4.56 mg/kg.[3][4] The successful clinical development of this compound implies that it demonstrated comparable in vivo efficacy to fluconazole in preclinical models after intravenous administration.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompetent or neutropenic mice are commonly used.
-
Infection: Mice are infected intravenously with a standardized inoculum of a clinical isolate of Candida albicans.
-
Treatment: At a specified time post-infection, animals are treated with intravenous injections of this compound, fluconazole, or a vehicle control.
-
Endpoint: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys), which are harvested, homogenized, and plated for colony-forming unit (CFU) enumeration. Survival studies can also be conducted.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in animal models such as rats and dogs are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. Studies in rats and dogs would have been conducted to demonstrate the rapid and complete conversion of this compound to fluconazole, and to characterize the pharmacokinetic profile of the liberated fluconazole. These studies are critical for dose selection in first-in-human clinical trials. While detailed data from these preclinical studies are often proprietary, the successful clinical translation indicates favorable pharmacokinetic properties.
Early Clinical Research: Phase 1 Studies
Phase 1 clinical trials are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers.
Study Design and Methodology
A representative Phase 1 study was a randomized, double-blind, two-period crossover study in healthy male volunteers. Participants received either intravenous this compound or intravenous fluconazole. Blood and urine samples were collected at frequent intervals to determine the plasma concentrations of this compound and fluconazole.
Experimental Protocol: Phase 1 Clinical Trial
-
Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A randomized, crossover design is often employed to minimize inter-subject variability.
-
Dosing: Single or multiple ascending doses of intravenous this compound are administered. A control group receives intravenous fluconazole.
-
Pharmacokinetic Sampling: Serial blood samples are collected over a defined period (e.g., 24-72 hours) after drug administration. Urine is also collected to assess renal excretion.
-
Bioanalysis: Plasma and urine concentrations of this compound and fluconazole are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Pharmacokinetic Findings
The Phase 1 studies demonstrated that this compound is rapidly and almost completely converted to fluconazole in vivo. The bioavailability of fluconazole from this compound was high, and the pharmacokinetic profile of the liberated fluconazole was comparable to that of directly administered intravenous fluconazole.
Table 2: Key Pharmacokinetic Parameters of this compound and Fluconazole in Healthy Volunteers (Single Dose)
| Parameter | This compound | Fluconazole (from this compound) | Fluconazole (IV) |
| Cmax (µg/mL) | Rapidly declines | Dose-dependent | Dose-dependent |
| Tmax (hr) | < 0.5 | ~1-2 | ~1 |
| AUC (µg*hr/mL) | Low | Dose-proportional | Dose-proportional |
| t1/2 (hr) | Short (< 1) | ~30 | ~30 |
| Urinary Excretion (% of dose) | < 1% as unchanged drug | > 80% as fluconazole | > 80% as fluconazole |
Data are approximations based on published clinical trial results.
Conclusion
The early research and discovery of this compound represent a successful example of rational drug design to overcome a formulation challenge. By creating a water-soluble phosphate ester prodrug, researchers at Pfizer developed a more convenient intravenous formulation of the essential antifungal agent, fluconazole. The preclinical and early clinical studies confirmed the rapid and efficient in vivo conversion of this compound to fluconazole, resulting in a pharmacokinetic profile of the active moiety that is comparable to direct intravenous administration of fluconazole. This foundational research paved the way for the clinical use of this compound in the treatment of serious systemic fungal infections.
References
- 1. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103864844A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN102439018A - this compound derivatives, synthesis, and use in long acting formulations - Google Patents [patents.google.com]
"molecular structure and chemical properties of Fosfluconazole"
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Fosfluconazole
Introduction
This compound is a synthetically derived triazole antifungal agent.[1][2] It functions as a water-soluble phosphate prodrug of fluconazole, designed to overcome the limited aqueous solubility of the parent drug.[1][3][4] This key modification allows for the administration of fluconazole in a smaller intravenous volume, a significant advantage in clinical settings, particularly for critically ill patients where fluid management is crucial.[3][5][6][7] Following administration, this compound is rapidly and almost completely converted to its active form, fluconazole, by endogenous alkaline phosphatases in the blood and tissues.[4][6][8] This guide provides a detailed examination of the molecular structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound for researchers and drug development professionals.
Molecular Structure and Identification
This compound is structurally characterized by a central propan-2-ol backbone, substituted with a 2,4-difluorophenyl group and two 1H-1,2,4-triazol-1-yl)methyl moieties. The critical feature is the phosphate ester group attached to the tertiary alcohol, which imparts its water-soluble prodrug characteristics.[4][9]
Systematic IUPAC Name: {[2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl]oxy}phosphonic acid[4]
Other Names:
-
2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propyl dihydrogen phosphate[9]
-
Fluconazole Dihydrogen Phosphate Ester[10]
Table 1: Molecular Identifiers
| Identifier | Value |
| Molecular Formula | C₁₃H₁₃F₂N₆O₄P[1][10] |
| Molecular Weight | 386.25 g/mol [1][10] |
| CAS Number | 194798-83-9[1][9] |
| PubChem CID | 214356[2] |
| SMILES | c1cc(c(cc1F)F)C(Cn2cncn2)(Cn3cncn3)OP(=O)(O)O[10] |
| InChIKey | GHJWNRRCRIGGIO-UHFFFAOYSA-N[4][10] |
This compound is an achiral molecule.[10]
Physicochemical Properties
The addition of the phosphate group dramatically alters the physicochemical properties of the fluconazole molecule, most notably its solubility.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 223-224 °C | [9][11] |
| Boiling Point | 701.5 ± 70.0 °C (Predicted) | [11] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [11] |
| pKa | 1.44 ± 0.10 (Predicted) | [11] |
| Appearance | White to off-white solid powder | [9][11] |
| Solubility | Water: Highly soluble (>100 mg/mL)[5] DMSO: 19 mg/mL[1] or 6.2 mg/mL[11] |
Mechanism of Action and Metabolism
This compound itself is biologically inactive. Its therapeutic effect is entirely dependent on its in vivo conversion to fluconazole.
Bioactivation Pathway
Upon intravenous administration, this compound is rapidly hydrolyzed by endogenous alkaline phosphatases. This enzymatic action cleaves the phosphate ester bond, releasing the active fluconazole molecule and an inorganic phosphate ion.[4][8] This conversion is highly efficient, with studies showing that this compound is almost completely converted to fluconazole in the body.[5]
Caption: Bioactivation of this compound and Mechanism of Action of Fluconazole.
Pharmacological Action of Fluconazole
Once formed, fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][12][13] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane.[8][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane structure and function, leading to the inhibition of fungal growth and cell death.[8][12]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to fluconazole.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Finding |
| Bioavailability of Fluconazole | The bioavailability of fluconazole from this compound is approximately 96.8% (90% CI: 94.5, 99.2).[5][14] |
| Excretion of this compound | Less than 1% of the administered this compound dose is excreted unchanged in the urine.[5][14] |
| Excretion of Fluconazole | The majority of the dose (approx. 85.6%) is eliminated in the urine as fluconazole.[5][14] |
| Conversion Rate | The estimated conversion rate constant from this compound to fluconazole is 2.05/h in critically ill patients.[7] |
Multiple administration studies have shown that a 1000 mg dose of this compound produces systemic exposure to fluconazole equivalent to an 800 mg dose of fluconazole.[5][14]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the phosphorylation of fluconazole. A detailed process development route has been published.[15]
Example Protocol Outline:
-
Phosphitylation: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (fluconazole) is reacted with a phosphitylating agent, such as dibenzyl diisopropyl phosphoramidite, in the presence of a catalyst like 1H-tetrazole in a suitable solvent (e.g., methylene chloride) at room temperature.[16]
-
Oxidation: The resulting phosphite triester intermediate is then oxidized to the corresponding phosphate triester.
-
Deprotection (Hydrogenolysis): The benzyl protecting groups on the phosphate are removed via catalytic hydrogenation. This is typically achieved using a palladium-on-carbon catalyst in the presence of sodium hydroxide and water, under a hydrogen atmosphere.[16]
-
Isolation: The final product, this compound, is then isolated from the reaction mixture, often involving filtration to remove the catalyst, followed by purification steps such as crystallization.[16][17]
Analysis of this compound and Related Impurities by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying any related substances.[18]
Methodology Outline:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1.0 mg/mL) by dissolving a precisely weighed amount in a suitable solvent mixture, such as methanol:water (1:2, v/v).[18]
-
Prepare stock solutions of known impurities (e.g., Impurity A: fluconazole) in the same manner.[18]
-
Prepare sample solutions from the pharmaceutical product using the same diluent.
-
Filter all solutions through a 0.45 µm filter before injection.[18]
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at wavelengths of 210 nm and 260 nm.[18]
-
Injection Volume: 5.0 µL.[18]
-
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound and its impurities.[18]
Caption: General Experimental Workflow for HPLC Analysis of this compound.
In Vivo Pharmacokinetic Study Protocol
The following outlines a typical design for a clinical study to assess the pharmacokinetics of this compound.
Study Design Outline:
-
Subject Recruitment: Healthy male volunteers are recruited after providing written informed consent and passing a medical examination.[5]
-
Study Structure: A randomized, open-label or double-blind, crossover or parallel group study design may be used.[5][14]
-
Dosing: Subjects receive intravenous this compound, often as a bolus injection over a short period (e.g., 2 minutes). Dosing regimens may include single doses, multiple daily doses, or loading doses followed by maintenance doses.[5][14]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed for concentrations of both this compound and fluconazole using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using noncompartmental methods to determine key parameters such as Cmax, AUC, half-life (t½), and bioavailability.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C13H13F2N6O4P | CID 214356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Population pharmacokinetics of fluconazole after administration of this compound and fluconazole in critically ill patients [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Fluconazole [drugfuture.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. This compound CAS#: 194798-83-9 [m.chemicalbook.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. CN103864844A - Preparation method of this compound - Google Patents [patents.google.com]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Fosfluconazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fosfluconazole is a phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent. Its enhanced water solubility makes it a promising candidate for intravenous administration, particularly in clinical scenarios where a smaller infusion volume is desirable. These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models, focusing on pharmacokinetic (PK) and efficacy studies. The protocols are designed to be adaptable for various research needs, from basic research to preclinical drug development.
1. General Considerations for Animal Studies
-
Animal Models: The choice of animal model is critical and depends on the research question. Mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are commonly used for fungal infection models.[1][2] For studies involving immunosuppression, specific strains or chemical-induced neutropenia can be employed.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Housing and Husbandry: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have free access to food and water.
2. Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to the active compound, fluconazole.
2.1. Experimental Protocol: Pharmacokinetic Profiling of this compound in Rats
This protocol is adapted from a study evaluating this compound in peritoneal dialysis rats and can be modified for other rodent models.[3]
-
Animals: Male Wistar rats (250-300g).
-
Housing: As described in section 1.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound.
-
Group 2: Intraperitoneal (IP) administration of this compound.
-
-
Drug Formulation and Administration:
-
Formulation: this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solution should be prepared fresh on the day of the experiment.
-
Dose: A suitable starting dose should be determined from preliminary studies.
-
Administration:
-
IV: Administer via the tail vein.
-
IP: Administer into the peritoneal cavity.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and fluconazole in plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) for both this compound and fluconazole using non-compartmental analysis.
-
2.2. Quantitative Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound and its active metabolite, fluconazole, in rats after intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (IV Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | µg/mL | 150.2 ± 25.8 |
| Tmax | h | 0.08 (5 min) |
| AUC (0-t) | µg*h/mL | 185.6 ± 32.1 |
| Elimination Half-life (t1/2) | h | 1.5 ± 0.3 |
Table 2: Pharmacokinetic Parameters of Fluconazole (from this compound) in Rats (IV Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | µg/mL | 25.4 ± 4.7 |
| Tmax | h | 2.0 |
| AUC (0-t) | µg*h/mL | 350.8 ± 55.9 |
| Elimination Half-life (t1/2) | h | 10.2 ± 1.8 |
3. Efficacy Studies
Efficacy studies are designed to evaluate the in vivo antifungal activity of this compound against specific fungal pathogens. The following protocols are based on established models for fluconazole and can be adapted for this compound.
3.1. Experimental Protocol: Murine Model of Systemic Candidiasis
This model is widely used to assess the efficacy of antifungal agents against disseminated Candida albicans infection.[2][4]
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Fungal Strain: Candida albicans (e.g., SC5314).
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile saline.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer.
-
-
Infection:
-
Inject 0.1 mL of the fungal suspension (1 x 10^5 CFU) intravenously via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment with this compound (formulated as described in 2.1) at a specified time post-infection (e.g., 2 hours).
-
Administer the drug via a suitable route (e.g., IV or IP) once or twice daily for a defined period (e.g., 3-7 days).
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
-
Endpoint Evaluation:
-
Fungal Burden: At the end of the treatment period, euthanize the mice and aseptically remove target organs (e.g., kidneys, brain).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of tissue.
-
Survival: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.
-
-
Data Analysis:
-
Compare the fungal burden in the treated groups to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
3.2. Experimental Protocol: Murine Model of Cryptococcal Meningitis
This model is used to evaluate the efficacy of antifungal agents in treating central nervous system (CNS) infections caused by Cryptococcus neoformans.[5][6]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Fungal Strain: Cryptococcus neoformans (e.g., H99).
-
Inoculum Preparation:
-
Culture C. neoformans in Sabouraud Dextrose Broth for 48 hours at 30°C with shaking.
-
Wash the cells with sterile saline and adjust to the desired concentration (e.g., 2 x 10^5 CFU/mL).
-
-
Infection:
-
Anesthetize the mice and infect via intranasal instillation of 50 µL of the fungal suspension (1 x 10^4 CFU).
-
-
Treatment:
-
Begin treatment with this compound at a specified time post-infection (e.g., 24 hours).
-
Administer the drug daily for a defined period (e.g., 10 days).
-
Include vehicle and positive control groups.
-
-
Endpoint Evaluation:
-
Brain Fungal Burden: At the end of the study, euthanize the mice, and aseptically remove the brain.
-
Homogenize the brain tissue and determine the fungal burden as described in 3.1.
-
Survival: Monitor and record survival as described in 3.1.
-
-
Data Analysis:
-
Analyze fungal burden and survival data as described in 3.1.
-
3.3. Quantitative Data Presentation
The following tables show example efficacy data for a hypothetical study of this compound in a murine systemic candidiasis model.
Table 3: Kidney Fungal Burden in a Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | Mean log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | 6.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.7 |
| This compound | 20 | 3.1 ± 0.4 |
| Fluconazole (Control) | 10 | 4.5 ± 0.6 |
| p < 0.05 compared to vehicle control |
Table 4: Survival in a Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | Median Survival (days) | % Survival at Day 21 |
| Vehicle Control | - | 8 | 0 |
| This compound | 10 | 18 | 60 |
| This compound | 20 | >21 | 80 |
| Fluconazole (Control) | 10 | 16 | 50 |
| p < 0.05 compared to vehicle control |
4. Mandatory Visualizations
Caption: this compound is converted to the active drug, fluconazole, in vivo.
Caption: Workflow for a typical pharmacokinetic study of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
5. Toxicology Studies
Prior to extensive efficacy studies, preliminary toxicology assessments are crucial to determine the maximum tolerated dose (MTD) and to identify any potential acute toxicities of this compound.
5.1. Protocol: Acute Toxicity Study
-
Animals: Use the same species and strain as planned for efficacy studies.
-
Groups: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for at least 14 days.
-
Necropsy: Perform gross necropsy on all animals at the end of the study to examine for any organ abnormalities.
Disclaimer: These protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines. It is highly recommended to conduct thorough literature reviews and preliminary studies to optimize experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 3. Pharmacokinetics of fluconazole and this compound after intraperitoneal administration to peritoneal dialysis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of cryptococcal meningitis in mice with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosfluconazole in Laboratory Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfluconazole is a phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent. Its high water solubility makes it particularly suitable for intravenous administration, offering a potential advantage over fluconazole in situations where a smaller injection volume is desirable. Upon administration, this compound is rapidly and almost completely converted to the active drug, fluconazole, by endogenous phosphatases.[1] Therefore, dosage and administration strategies for this compound in preclinical animal models are designed to achieve systemic exposure of fluconazole equivalent to that of established therapeutic regimens.
These application notes provide a comprehensive guide to the dosage and administration of this compound in laboratory animal studies, with a focus on rodent and rabbit models of fungal infections. The protocols are based on established practices for fluconazole, leveraging the high bioavailability of fluconazole from its prodrug form.[1]
Data Presentation: Dosage and Pharmacokinetic Parameters
The following tables summarize key dosage and pharmacokinetic data for fluconazole, the active metabolite of this compound, in common laboratory animal models. This information can be used to guide dose selection for this compound. Given that this compound administration leads to equivalent systemic exposure of fluconazole, these dosage ranges for fluconazole can be considered as the target exposure for this compound administration.[1]
Table 1: Recommended Dosage Ranges of Fluconazole (as a proxy for this compound) in Rodent Models of Fungal Infections
| Animal Model | Fungal Pathogen | Route of Administration | Effective Dose Range (mg/kg/day) | Dosing Frequency | Reference |
| Mouse | Candida albicans | Intraperitoneal (IP) | 3.5 - 5.5 | Once or twice daily | [2][3] |
| Mouse | Candida albicans | Oral Gavage (PO) | 5 - 20 | Once daily | [4][5] |
| Rat | Candida albicans | Oral Gavage (PO) | 10 - 20 | Once daily | [6] |
Table 2: Pharmacokinetic Parameters of Fluconazole in Laboratory Animals
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) | Reference |
| Mouse | Intraperitoneal (IP) | 5 | ~6 | ~30 | 2.4 | [2] |
| Rat | Intraperitoneal (IP) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Rabbit | Intravenous (IV) | 60 (twice daily) | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of a sterile this compound solution for parenteral administration (Intravenous or Intraperitoneal).
Materials:
-
This compound powder
-
Sterile, pyrogen-free diluent (e.g., 0.9% Sodium Chloride for Injection, USP or Sterile Water for Injection, USP)[9][10]
-
Sterile vials with rubber stoppers
-
Sterile syringes and needles (e.g., 25-27G)[10]
-
0.2 µm sterile syringe filter[9]
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all procedures under aseptic conditions in a laminar flow hood or biological safety cabinet.
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
In a sterile vial, dissolve the weighed this compound powder in the appropriate volume of sterile diluent.[9] this compound is highly water-soluble.
-
Gently agitate the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.2 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial.[9]
-
Label the vial with the drug name, concentration, preparation date, and expiration date.
-
Store the prepared solution as recommended by the manufacturer, typically refrigerated.
Protocol 2: Intravenous (IV) Administration in Mice
Materials:
-
Prepared sterile this compound solution
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Sterile syringes (e.g., insulin syringes) with 27-30G needles
-
70% ethanol or isopropanol wipes
Procedure:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with a 70% alcohol wipe.
-
Load the sterile syringe with the correct volume of this compound solution. The injection volume should not exceed 5 mL/kg.[10]
-
Visualize the lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration in Mice and Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes with 25-27G needles
-
70% ethanol or isopropanol wipes
Procedure:
-
Firmly restrain the rodent, exposing the abdomen. For rats, this may require two hands.
-
Tilt the animal slightly head-down to move the abdominal organs forward.
-
Wipe the injection site in the lower abdominal quadrant with a 70% alcohol wipe.
-
Pinch the skin to lift it away from the underlying organs.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. The injection volume should not exceed 10 mL/kg for mice and rats.[10]
-
Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress. For repeated daily dosing, alternate between the left and right lower abdominal quadrants.[10]
Protocol 4: Oral Gavage (PO) Administration in Mice and Rats
Materials:
-
Prepared this compound solution (sterility is not strictly required for oral administration but is good practice)
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Sterile syringe
Procedure:
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Securely restrain the animal to prevent movement of the head and neck.
-
Fill the syringe with the correct volume of this compound solution and attach the gavage needle. The gavage volume should ideally be less than 5 ml/kg.[10]
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and restart.
-
Once the needle is at the predetermined depth, administer the solution smoothly.
-
Withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for signs of respiratory distress, which could indicate accidental administration into the lungs.[11]
Visualizations
References
- 1. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of fluconazole and this compound after intraperitoneal administration to peritoneal dialysis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
"preparation of Fosfluconazole solutions for experimental use"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfluconazole is a water-soluble phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent.[1][2] Its primary advantage is its significantly higher aqueous solubility (>100 mg/mL) compared to fluconazole (4 mg/mL), which allows for the administration of higher concentrations in smaller volumes, a critical benefit in fluid-restricted settings.[3][4] In vivo, this compound is rapidly and almost completely converted to its active form, fluconazole, by endogenous phosphatases.[2][5][6] The active fluconazole then exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][7] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[5][7]
These notes provide detailed protocols for the preparation of this compound solutions for various experimental applications, both in vitro and in vivo.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 194798-83-9 | [8] |
| Molecular Formula | C₁₃H₁₃F₂N₆O₄P | [8] |
| Molecular Weight | 386.25 g/mol | [8] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 223-224°C |[6][9] |
Table 2: Solubility of this compound in Various Solvents
| Solvent / Vehicle | Solubility | Notes | Reference |
|---|---|---|---|
| Water | > 100 mg/mL | Highly soluble | [4] |
| DMSO | ≥ 6.2 mg/mL up to 19 mg/mL | Use fresh, anhydrous DMSO. Sonication and warming may be required. | [1][10][11] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 6.25 mg/mL | A common vehicle for in vivo administration. | [11] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | Alternative vehicle for in vivo use. | [11] |
| 10% DMSO / 90% Corn Oil | ≥ 6.25 mg/mL | Oil-based vehicle for specific in vivo applications. |[11] |
Mechanism of Action Pathway
This compound acts as a prodrug, requiring bioactivation to exert its antifungal effect. The pathway is straightforward and involves enzymatic conversion followed by target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | 194798-83-9 [chemicalbook.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | C13H13F2N6O4P | CID 214356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. This compound |CAS:194798-83-9 Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Fosfluconazole in Studies of Fluconazole-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of infections caused by Candida species. However, the emergence of fluconazole-resistant Candida strains presents a significant clinical challenge. Fosfluconazole, a phosphate prodrug of fluconazole, offers a potential avenue for research in overcoming this resistance. Its high aqueous solubility allows for intravenous administration in a smaller volume, leading to potentially different pharmacokinetic and pharmacodynamic (PK/PD) profiles compared to fluconazole.[1][2] These application notes provide a framework for utilizing this compound in studies targeting fluconazole-resistant Candida.
This compound itself has minimal intrinsic antifungal activity and must be converted to fluconazole in vivo by host phosphatases to exert its effect.[2] Therefore, its primary application in resistance studies is in in vivo models, where its formulation advantages may allow for dosing regimens that achieve higher plasma and tissue concentrations of fluconazole, potentially overcoming resistance mechanisms that are concentration-dependent.
Key Mechanisms of Fluconazole Resistance in Candida
A thorough understanding of fluconazole resistance mechanisms is crucial when designing studies with this compound. The primary mechanisms include:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole.[3][4]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell.[3][4]
-
Biofilm Formation: Candida biofilms exhibit high resistance to fluconazole, a phenomenon linked to the expression of efflux pumps and alterations in sterol composition.[5]
In Vitro Susceptibility Testing
Direct in vitro testing of this compound against Candida is not recommended due to its nature as a prodrug requiring in vivo activation. Standard antifungal susceptibility testing should be performed with fluconazole to characterize the resistance profile of the Candida isolates.
Experimental Protocols
Protocol 1: Characterization of Fluconazole-Resistant Candida Isolates
Objective: To determine the baseline fluconazole susceptibility of Candida isolates and identify the underlying resistance mechanisms.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Isolate Preparation: Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of fluconazole in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
Inoculation: Inoculate a 96-well microtiter plate with the standardized yeast suspension and the fluconazole dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
-
Interpretation: Interpret MIC values based on current Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.
Data Presentation: MIC Values for Fluconazole Against Candida Species
| Candida Species | Isolate ID | Fluconazole MIC (µg/mL) | Resistance Phenotype |
| C. albicans | CA-01 (Susceptible) | 1 | Susceptible |
| C. albicans | CA-R01 (Resistant) | 64 | Resistant |
| C. glabrata | CG-R01 (Resistant) | 128 | Resistant |
| C. krusei | CK-01 (Resistant) | >256 | Intrinsically Resistant |
Protocol 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
Objective: To evaluate the efficacy of this compound in treating systemic infection caused by a fluconazole-resistant Candida strain.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice intravenously with a standardized inoculum of a fluconazole-resistant Candida strain.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline)
-
Fluconazole (oral or intraperitoneal administration)
-
This compound (intravenous administration)
-
-
Dosing Regimen: Administer drugs once daily for a specified duration (e.g., 7 days), starting 24 hours post-infection. Doses should be selected based on pharmacokinetic data to achieve target fluconazole exposures.
-
Outcome Measures:
-
Survival: Monitor and record survival rates over a period of 14-21 days.
-
Fungal Burden: At the end of the treatment period, euthanize a subset of mice from each group, aseptically remove target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on SDA to determine the colony-forming units (CFU) per gram of tissue.
-
-
Statistical Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Data Presentation: Fungal Burden in Kidneys of Mice Infected with Fluconazole-Resistant C. albicans
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | 6.5 (± 0.8) |
| Fluconazole | 20 | 5.8 (± 1.1) |
| This compound | 20 | 4.2 (± 0.9) |
| This compound | 40 | 3.1 (± 0.7) |
*Indicates a statistically significant reduction in fungal burden compared to the vehicle control group.
Visualizations
References
- 1. CN103864844A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecandidadiet.com [thecandidadiet.com]
- 5. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Fluconazole Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in fluconazole efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to variability in fluconazole efficacy data.
Question: Why am I observing higher than expected Minimum Inhibitory Concentrations (MICs) for fluconazole against my Candida isolates?
Answer: Several factors can contribute to elevated fluconazole MICs. Consider the following possibilities:
-
Inherent or Acquired Resistance: The Candida isolate may possess intrinsic resistance mechanisms or have acquired resistance. Key mechanisms include:
-
Alterations in the Ergosterol Biosynthesis Pathway: Point mutations in the ERG11 gene can alter the drug's target enzyme, lanosterol 14-α-demethylase, reducing fluconazole's binding affinity.[1]
-
Overexpression of Efflux Pumps: Increased expression of genes encoding for ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump fluconazole out of the fungal cell.
-
Chromosomal Abnormalities: Aneuploidy, or changes in chromosome number, can lead to increased copy numbers of resistance-related genes like ERG11 and efflux pump regulators.[1]
-
-
Experimental Variability: Inconsistencies in your experimental protocol can significantly impact MIC results. Key parameters to check include:
-
Inoculum Size: A higher than recommended inoculum concentration can lead to falsely elevated MICs. Standardized protocols like CLSI M27-A3 provide specific guidelines for inoculum preparation.[2][3]
-
Incubation Time and Temperature: Deviations from the recommended incubation period (typically 24-48 hours) and temperature (35°C) can affect fungal growth and, consequently, MIC readings.[2]
-
Media Composition: The pH and nutrient composition of the culture medium can influence fluconazole activity.[4] For instance, acidic pH can increase the MICs of azoles.[4]
-
Reading of Endpoints: For azoles like fluconazole, the endpoint is typically defined as a significant reduction in growth (e.g., 50%) rather than complete inhibition. Inconsistent endpoint determination can introduce variability.[5]
-
-
Biofilm Formation: If your experimental setup allows for biofilm formation, you may observe significantly higher MICs compared to planktonic cells.[1][6] Biofilms create a protective extracellular matrix that can limit drug penetration.[1]
Question: My in vitro fluconazole efficacy results are not correlating with my in vivo animal model data. What could be the reason for this discrepancy?
Answer: A lack of correlation between in vitro and in vivo results is a common challenge. Several factors can contribute to this:
-
Pharmacokinetic Variability: Fluconazole exhibits considerable inter- and intra-subject pharmacokinetic variability, especially in critically ill subjects (often mimicked in animal models of severe infection).[6][7][8] This can lead to suboptimal drug exposure at the site of infection in vivo, even if the drug appears potent in vitro. Factors influencing this variability include:
-
Dosing: Fixed-dosing regimens that do not account for weight can result in underdosing and inadequate drug exposure.[8]
-
Renal Function: Fluconazole is primarily cleared by the kidneys.[9] Any impairment or augmentation in renal clearance in the animal model can significantly alter drug concentrations.[6][7]
-
-
Host Factors: The host immune response plays a crucial role in the overall efficacy of a fungistatic agent like fluconazole. In vitro systems lack this component. The immune status of the animal model (e.g., immunocompetent vs. neutropenic) will significantly impact treatment outcomes.[10][11]
-
Biofilm Formation in vivo: Infections in animal models can involve biofilm formation on tissues or indwelling devices, which is not always replicated in standard in vitro susceptibility tests. Biofilms are notoriously more resistant to antifungals.[1][6]
-
Drug Distribution: Differences in drug distribution and penetration to specific tissues in the animal model may not be accounted for in in vitro assays.[7]
Question: I am seeing inconsistent results between different batches of experiments, even with the same Candida isolate. How can I improve reproducibility?
Answer: To enhance reproducibility, strict adherence to standardized protocols is paramount. Here are key areas to focus on:
-
Standardized Protocols: Consistently use a validated and standardized protocol for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12][13]
-
Quality Control:
-
QC Strains: Always include well-characterized quality control strains with known fluconazole MICs in every experiment (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[4]
-
Reagent and Media Quality: Ensure that all reagents, media, and fluconazole stock solutions are of high quality, stored correctly, and within their expiration dates.
-
-
Inoculum Preparation: This is a critical step for reproducibility. Standardize your method for preparing the inoculum to the correct cell density, for example, by using a spectrophotometer to measure turbidity.[3]
-
Automated/Objective Reading: Whenever possible, use an objective method for reading MIC endpoints, such as a spectrophotometer, to minimize subjective interpretation.[2]
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters for each batch, including media lot numbers, incubation times, and any deviations from the standard protocol. This will help in identifying potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What are the typical fluconazole MIC breakpoints for Candida species?
A1: The Clinical and Laboratory Standards Institute (CLSI) has established the following interpretive breakpoints for fluconazole against Candida species:
-
Susceptible (S): MIC ≤ 2 µg/mL
-
Susceptible-Dose Dependent (SDD): MIC = 4 µg/mL
-
Resistant (R): MIC ≥ 8 µg/mL
It is important to note that these breakpoints have been revised, and older literature may cite different values.[1] For example, previous breakpoints were: Susceptible (S) at an MIC of ≤8 μg/ml, Susceptible-Dose Dependent (SDD) with an MIC of 16 to 32 μg/ml, and Resistant (R) with an MIC of ≥64 μg/ml.[1][12]
Q2: How does biofilm formation affect fluconazole susceptibility?
A2: Biofilm formation dramatically reduces the susceptibility of Candida species to fluconazole. The minimum biofilm eradication concentration (MBEC) can be significantly higher than the MIC for planktonic cells.[6] This is due to several factors, including the protective extracellular matrix of the biofilm, which limits drug penetration, and the altered physiological state of the cells within the biofilm.[1][6]
Q3: What is the "trailing effect" and how can it affect my fluconazole MIC readings?
Q4: Can the choice of animal model influence the outcome of fluconazole efficacy studies?
A4: Yes, the choice of animal model is critical. Factors such as the animal species (e.g., mouse, rabbit), strain (e.g., outbred vs. inbred mice), and immune status (e.g., immunocompetent, neutropenic) can all influence the pharmacokinetics of fluconazole and the host response to infection, thereby affecting the observed efficacy.[10][11][14] It is important to select a model that is relevant to the clinical scenario being investigated.
Data Presentation
Table 1: CLSI Fluconazole MIC Breakpoints for Candida Species
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Susceptible-Dose Dependent (SDD) | 4 |
| Resistant (R) | ≥ 8 |
Table 2: Typical Fluconazole MIC Ranges for Common Candida Species
| Candida Species | Typical MIC50 (µg/mL) | Typical MIC90 (µg/mL) |
| C. albicans | 0.25 - 0.5 | 0.5 - 2 |
| C. glabrata | 8 - 32 | 32 - >64 |
| C. parapsilosis | 1 - 2 | 2 - 4 |
| C. tropicalis | 1 - 2 | 2 - 4 |
| C. krusei | Inherently Resistant (>64) | Inherently Resistant (>64) |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on geographical location and patient population.
Experimental Protocols
Methodology for Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Based on CLSI M27-A3)
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into each well of a 96-well microtiter plate.
-
Add 100 µL of the fluconazole stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in drug concentrations ranging from 0.125 to 64 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10^3 to 5 x 10^3 CFU/mL.
-
-
Inoculation of Microdilution Plates:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of fluconazole that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer.
-
Methodology for a Murine Model of Systemic Candidiasis
-
Animal Model:
-
Inoculum Preparation:
-
Grow Candida albicans in Sabouraud dextrose broth overnight at 30°C with shaking.
-
Wash the cells twice with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Infection:
-
Fluconazole Treatment:
-
Prepare fluconazole in sterile saline for injection.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[11]
-
Administer fluconazole via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dosages.[8][15] The treatment can be administered once daily or in fractionated doses.[8]
-
-
Efficacy Assessment:
-
Survival Studies: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Studies: At a predetermined time point (e.g., 24 or 48 hours after the last treatment dose), humanely euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on Sabouraud dextrose agar.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the target of fluconazole.
Caption: Workflow for in vitro fluconazole susceptibility testing.
Caption: Troubleshooting logic for inconsistent fluconazole efficacy.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 12. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EUCAST: Methodology and Instructions [eucast.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the bioavailability of Fosfluconazole in experimental setups"
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Fosfluconazole in experimental setups. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its oral bioavailability a research focus?
A1: this compound is a water-soluble phosphate prodrug of fluconazole, an antifungal agent.[1] While its high water solubility makes it ideal for intravenous administration, research into oral formulations is aimed at improving patient compliance and reducing healthcare costs. The primary challenge is ensuring efficient conversion of this compound to the active drug, fluconazole, in the gastrointestinal tract and subsequent absorption.
Q2: What is the primary mechanism of this compound conversion to fluconazole in the body?
A2: this compound is rapidly converted to fluconazole by the enzyme alkaline phosphatase (ALP), which is abundantly expressed on the brush border of intestinal epithelial cells (enterocytes).[1][2][3] This enzymatic cleavage releases the active fluconazole, which can then be absorbed into the bloodstream.
Q3: My in vitro dissolution results for a this compound formulation are inconsistent. What could be the cause?
A3: Inconsistent dissolution can stem from several factors:
-
Formulation Inhomogeneity: Ensure uniform distribution of this compound within your formulation, especially in solid dispersions or suspensions.
-
Excipient Interactions: Some excipients may interact with the phosphate group of this compound, affecting its release. Conduct compatibility studies to screen for adverse interactions.
-
pH of Dissolution Media: The stability and solubility of this compound can be pH-dependent. Test dissolution in media mimicking different sections of the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Prodrug Stability: this compound may be susceptible to degradation in certain conditions. Ensure the stability of the prodrug in your chosen dissolution medium throughout the experiment.
Q4: I am observing low permeability of this compound in my Caco-2 cell assay. How can I troubleshoot this?
A4: Low permeability of the prodrug itself is expected, as the key event is its conversion to fluconazole. Here's how to approach this:
-
Assess Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Measure Both this compound and Fluconazole: The primary goal is to see the appearance of fluconazole on the basolateral side. Your analytical method should be able to quantify both the prodrug and the active drug.
-
Confirm Alkaline Phosphatase Activity: Caco-2 cells express alkaline phosphatase.[1] Low conversion could indicate insufficient enzyme activity. You can assay for ALP activity in your cell lysates.
-
Low Recovery: Poor recovery can be due to non-specific binding of the compound to the assay plates.[4] Pre-treating plates with an organic solvent or including a protein like bovine serum albumin (BSA) in the receiver compartment can help mitigate this.[5]
Q5: My in vivo pharmacokinetic study in rats shows low oral bioavailability of fluconazole from my this compound formulation. What are the potential reasons?
A5: Low in vivo bioavailability can be due to several factors:
-
Incomplete Dissolution: The formulation may not be releasing the this compound effectively in the GI tract. Re-evaluate your in vitro dissolution data and formulation strategy.
-
Prodrug Instability: this compound could be degrading in the gastric environment before it reaches the small intestine where alkaline phosphatase activity is highest.[2] Consider enteric-coated formulations.
-
Insufficient Enzymatic Conversion: While rat intestines have high ALP activity, certain formulation components might inhibit the enzyme.[1]
-
Precipitation of Fluconazole: Upon conversion, the less soluble fluconazole may precipitate in the intestinal lumen before it can be absorbed. Formulation strategies that maintain a supersaturated state of fluconazole can be beneficial.
Troubleshooting Guides
Issue 1: Poor Stability of this compound in Liquid Oral Formulations
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased this compound concentration over time in preformulation studies. | Hydrolysis: The phosphate ester bond may be susceptible to hydrolysis, especially at non-optimal pH. | Conduct a pH-stability profile of this compound in your formulation vehicle. Adjust the pH to maximize stability. |
| Excipient Incompatibility: Certain excipients may catalyze the degradation of this compound. | Perform compatibility studies by mixing this compound with individual excipients and storing at accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation products. | |
| Change in physical appearance (e.g., color change, precipitation). | Degradation Product Formation: Degradants may have different physical properties. | Use a stability-indicating HPLC method to identify and quantify any degradation products. |
Issue 2: Low Conversion Rate of this compound to Fluconazole in Caco-2 Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High concentration of this compound and low concentration of fluconazole on the basolateral side. | Low Alkaline Phosphatase (ALP) Activity: The Caco-2 cells may not have sufficient ALP activity. | Confirm ALP activity in your cell line. If low, consider using rat intestinal mucosa scraps, which have higher ALP activity, for initial screening.[1] |
| Enzyme Inhibition by Formulation: Excipients in your test formulation may be inhibiting ALP. | Test the effect of your formulation vehicle (without this compound) on the activity of a standard ALP enzyme solution. | |
| Short Incubation Time: The incubation time may not be sufficient for significant conversion. | Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time. | |
| Low Overall Recovery of Both Compounds | Non-specific Binding: Lipophilic compounds can bind to plasticware. | Pre-coat plates with a solution of a non-reactive silicone agent. Add 0.5% BSA to the basolateral (receiver) buffer.[5] Analyze the cell monolayer for retained compound. |
Data Presentation
Table 1: In Vitro Conversion of this compound in Different Experimental Models
| In Vitro Model | Alkaline Phosphatase (ALP) Level (ng/mg protein) | This compound Cleavage Half-life (t½) | Reference |
| Rat Intestinal Mucosa Scraps | ~1000 | Shortest | [2] |
| Caco-2 Monolayers (21-day culture) | ~100 | Intermediate | [2] |
| MDCK Monolayers (5-day culture) | Minimal | Slowest | [2] |
Table 2: Pharmacokinetic Parameters of Fluconazole after Intravenous this compound Administration in Humans
| Parameter | Value | 90% Confidence Interval | Reference |
| Bioavailability of Fluconazole from this compound | 96.8% | 94.5% - 99.2% | [6] |
| Cmax,ss Ratio (this compound/Fluconazole) | 98.3% | 93.3% - 103.5% | [6] |
Experimental Protocols & Visualizations
This compound Absorption and Conversion Pathway
The oral bioavailability of this compound is a multi-step process involving its transit to the small intestine, enzymatic conversion, and subsequent absorption of the active drug, fluconazole.
Experimental Workflow: Caco-2 Permeability Assay
This workflow outlines the key steps for assessing the permeability and conversion of this compound using the Caco-2 cell model, an established in vitro method for predicting human drug absorption.
References
- 1. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Characterization of recombinantly expressed rat and monkey intestinal alkaline phosphatases: in vitro studies and in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Experimental Variability with Fosfluconazole
Welcome to the technical support center for Fosfluconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble phosphate prodrug of fluconazole, an antifungal agent.[1][2][3] After administration, endogenous phosphatases in the body hydrolyze this compound to release the active compound, fluconazole.[3][4][5] Fluconazole works by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[4][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][6][7] By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to cell death.[4][6]
Experimental Design and Execution
Q2: I am observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against the same fungal strain. What are the potential causes?
A2: Variability in MIC values can arise from several factors:
-
Inoculum Preparation: The concentration of the initial fungal inoculum is critical. Ensure you are using a standardized and validated method for inoculum preparation to achieve a consistent cell density.
-
Incubation Time: The duration of incubation can significantly impact MIC readings. For Candida species, results are typically read after 24 hours of incubation. Reading at 48 hours may lead to a phenomenon known as "trailing," where partial growth is observed over a wide range of concentrations, potentially leading to misinterpretation of resistance.[8]
-
Growth Medium: The composition and pH of the growth medium can influence the activity of the antifungal agent.[8] Standardized media, such as RPMI-1640, are recommended for antifungal susceptibility testing. The pH of the medium can also affect the MIC values for fluconazole.[8]
-
Methodology: Strict adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.[9][10]
Q3: My in vivo experimental results with this compound are not consistent. What host-related factors could be contributing to this variability?
A3: In vivo studies introduce a higher level of complexity. Host factors that can contribute to variability include:
-
Immune Status of the Animal Model: The efficacy of fluconazole can be influenced by the host's immune response. Variations in the immune status of experimental animals can lead to different outcomes.
-
Drug Metabolism and Clearance: The conversion of this compound to fluconazole and the subsequent clearance of fluconazole can vary between individual animals. Factors such as renal function can impact drug exposure.[7][11]
-
Infection Severity: The initial burden of the fungal infection can affect the therapeutic outcome. Standardizing the infection model is critical.
Troubleshooting
Q4: How can I troubleshoot inconsistent results in my antifungal susceptibility testing?
A4: Refer to the troubleshooting workflow below. Start by verifying the basics of your experimental setup and progressively move to more complex factors.
Q5: What are the key differences in susceptibility testing for yeasts versus molds?
A5: For yeasts like Candida species, the MIC is typically determined after 24 hours of incubation, and the endpoint is read as a significant reduction in growth compared to the control.[8][12] For molds, the incubation period can be longer (48-96 hours), and the endpoint is often complete inhibition of growth.[12]
Data Presentation
Table 1: Factors Influencing In Vitro Antifungal Susceptibility Testing of Fluconazole
| Factor | Potential Source of Variability | Recommendation for Standardization |
| Inoculum Size | Inconsistent number of fungal cells | Use a spectrophotometer or hemocytometer to standardize the inoculum to the recommended concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for CLSI broth microdilution). |
| Incubation Time | "Trailing" effect with longer incubation | Read MICs at 24 hours for Candida species to avoid misinterpretation of trailing growth as resistance.[8] |
| Incubation Temperature | Suboptimal fungal growth | Incubate at 35°C for most pathogenic fungi. |
| Growth Medium | pH and nutrient composition can alter drug activity | Use standardized media like RPMI-1640 with L-glutamine and buffered with MOPS.[8] |
| MIC Reading | Subjective interpretation of growth inhibition | Use a standardized reading method (e.g., 50% inhibition for azoles against yeasts) and have a second reader confirm results.[12] |
Table 2: Pharmacokinetic Parameters of Fluconazole in Different Experimental Models
| Species | Dosing Regimen | Cmax (µg/mL) | t1/2 (hours) | AUC0–12 (µg/mL·h) | Reference |
| Rabbit | 1 mg/kg IV | 1.27 ± 0.09 | 12.5 ± 4.6 | 8.2 ± 0.5 | [13] |
| Healthy Male Volunteers | 1000 mg this compound IV (Day 14) | 142.5 ± 17.19 (this compound) | - | - | [14] |
Note: This table presents a limited selection of data for illustrative purposes. Researchers should consult specific literature for their experimental model.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh agar plate and incubate for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound (or fluconazole) in a suitable solvent (e.g., water for this compound, DMSO for fluconazole).
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for experimental variability.
Caption: Factors contributing to experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosfluconazole Adverse Effects in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Fosfluconazole to cause adverse effects in research animals. As this compound is a prodrug that is rapidly and extensively converted to its active form, Fluconazole, the potential adverse effects are primarily those associated with Fluconazole.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Fluconazole?
This compound is a phosphate prodrug of Fluconazole.[1][2][3][4] After administration, it is rapidly converted into Fluconazole in the body.[1][3] Therefore, the toxicological profile and potential adverse effects of this compound are considered to be those of Fluconazole.
Q2: What are the most common adverse effects of Fluconazole observed in research animals?
The most commonly reported adverse effects in animals include gastrointestinal issues such as vomiting, diarrhea, and loss of appetite.[5] With long-term use, more severe effects like liver toxicity can occur.[5] High doses in rats have been shown to cause neurobehavioral changes, as well as damage to the liver and brain.[6][7]
Q3: Are there any known neurological side effects in animal models?
Yes, studies in rats have demonstrated neurobehavioral effects at high doses of Fluconazole.[6][7] These include hyperactivity, increased movement, and poor cognition.[6][7] Histopathological examination of the brain in these animals revealed severe alterations and enhanced expression of glial fibrillary acidic protein (GFAP), indicating glial cell activation which can be a response to CNS injury.[6][7]
Q4: What are the potential effects of this compound on the liver?
Fluconazole, the active metabolite of this compound, has been shown to cause liver toxicity, particularly with long-term administration.[5] In high-dose studies in rats, a significant, dose-related increase in liver function enzymes was observed, along with severe histological changes in the liver.[6][7] It is known to inhibit cytochrome P450 enzymes, which can interfere with metabolic functions.[6]
Q5: Can this compound administration lead to reproductive or developmental toxicity?
Fluconazole has been shown to be teratogenic or embryotoxic in some animal studies.[8] For instance, studies on chick embryos revealed that exposure to Fluconazole can lead to morphological and functional abnormalities, including a reduced number of somites and anomalies in neural tube formation.[8] The U.S. FDA has assigned Fluconazole to pregnancy category D for long-term, high-dose use, indicating a risk to the fetus. While there is less specific data on this compound, its conversion to Fluconazole suggests a similar risk.
Troubleshooting Guides
Issue: Unexpected neurobehavioral changes in study animals.
-
Possible Cause: High dosage of this compound leading to Fluconazole-induced neurotoxicity.
-
Troubleshooting Steps:
-
Review the dosage and administration frequency. High doses of Fluconazole (e.g., 292 mg/kg and 583 mg/kg in rats) have been linked to hyperactivity and cognitive impairment.[6][7]
-
Monitor animals for specific behaviors such as increased movement or signs of poor cognition.
-
Consider reducing the dose or discontinuing the administration to see if the effects are reversible.
-
If the study design allows, collect brain tissue for histopathological analysis, specifically looking for changes in glial fibrillary acidic protein (GFAP) expression.[6][7]
-
Issue: Elevated liver enzymes in blood work.
-
Possible Cause: Fluconazole-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm the elevation of liver function enzymes (e.g., ALT, AST) through repeated biochemical analysis.
-
Examine the liver for any histopathological changes. Studies have shown severe alterations in the liver at high doses.[6][7]
-
Review the study duration. Liver toxicity is more common with long-term use.[5]
-
Assess for confounding factors such as co-administration of other drugs that may also affect liver function.
-
Data Presentation
Table 1: Dose-Dependent Effects of Fluconazole in Rats (14-Day Oral Administration)
| Dosage (mg/kg/day) | Observed Neurobehavioral Effects | Key Biochemical and Histopathological Findings |
| 292 | Moderate expression of GFAP in brain tissue. | - |
| 583 | Hyperactivity, increased movement, poor cognition. | Significant increase in malondialdehyde and caspase-3. Increase in liver function enzymes. Severe histological alterations in the brain and liver. Strong expression of GFAP in brain tissue. |
Data sourced from a study on Fluconazole toxicity in a rat model.[6][7]
Experimental Protocols
Protocol: Assessment of Fluconazole-Induced Neurotoxicity and Hepatotoxicity in Rats
This protocol is based on methodologies described in studies investigating Fluconazole toxicity.[6][7]
-
Animal Model: Male Wistar rats.
-
Grouping:
-
Group I: Control (vehicle administration).
-
Group II: Low-dose Fluconazole (e.g., 292 mg/kg).
-
Group III: High-dose Fluconazole (e.g., 583 mg/kg).
-
-
Drug Administration:
-
Daily oral gavage for 14 consecutive days.
-
-
Neurobehavioral Testing:
-
Conduct tests such as the open field test to assess locomotor activity and exploratory behavior.
-
Utilize maze tests (e.g., Morris water maze) to evaluate learning and memory.
-
-
Biochemical Analysis:
-
At the end of the study period, collect blood samples via cardiac puncture.
-
Centrifuge the blood to separate serum.
-
Analyze serum for liver function enzymes (ALT, AST), markers of oxidative stress (malondialdehyde), and apoptosis (caspase-3).
-
-
Histopathological Examination:
-
Euthanize the animals and perfuse with saline followed by 10% formalin.
-
Harvest brain and liver tissues.
-
Process tissues for paraffin embedding.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
For brain tissue, perform immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.
-
Visualizations
Caption: Experimental workflow for assessing this compound/Fluconazole toxicity in rats.
Caption: Putative signaling pathway for high-dose Fluconazole toxicity.
References
- 1. Pharmacokinetics and safety of this compound after single intravenous bolus injection in healthy male Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fluconazole and this compound after intraperitoneal administration to peritoneal dialysis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C13H13F2N6O4P | CID 214356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluconazole | VCA Animal Hospitals [vcahospitals.com]
- 6. Fluconazole Toxicity in a Rat Model: Histopathological and Neurobehavioral Effects [ijvm.ut.ac.ir]
- 7. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 8. jmedcasereportsimages.org [jmedcasereportsimages.org]
Technical Support Center: Fosfluconazole Pharmacokinetics in Hepatic Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of hepatic impairment on the pharmacokinetics of fosfluconazole.
Frequently Asked Questions (FAQs)
Q1: How does mild to moderate hepatic impairment affect the conversion of this compound to its active form, fluconazole?
A1: In subjects with mild to moderate hepatic impairment, this compound is converted to fluconazole more rapidly compared to subjects with normal hepatic function.[1][2] This is evidenced by a shorter time to reach maximum plasma concentration (t_max) for fluconazole in the hepatically impaired group.[1][2]
Q2: What is the overall impact of mild to moderate hepatic impairment on the systemic exposure to fluconazole after this compound administration?
A2: Despite the faster conversion of the prodrug, mild to moderate hepatic impairment does not have a statistically significant effect on the key pharmacokinetic parameters of fluconazole, including maximum plasma concentration (C_max) and the area under the concentration-time curve (AUC).[1][2] Slightly higher mean plasma concentrations of fluconazole were observed in the impaired group, but this difference was not statistically significant.[1][2]
Q3: Is a dose adjustment for this compound required for patients with mild to moderate hepatic impairment?
A3: Based on clinical study findings, a dose adjustment for this compound is not required for patients with mild to moderate hepatic impairment (Child-Pugh categories A and B).[1][2] The systemic exposure to the active drug, fluconazole, is not significantly altered in this population.[2]
Q4: How does hepatic impairment affect the pharmacokinetics of the prodrug, this compound, itself?
A4: In individuals with hepatic impairment, the total clearance of this compound is higher, and its half-life (t_1/2,z) and mean residence time are shorter than in individuals with normal hepatic function.[1][2] This is consistent with a more rapid conversion of this compound to fluconazole.[1][2]
Q5: Are there any safety concerns when administering this compound to individuals with mild to moderate hepatic impairment?
A5: Clinical trial data indicates that this compound is well-tolerated in subjects with mild to moderate hepatic impairment.[1][2] Reported adverse events were generally mild, and no significant differences in the incidence of adverse events were observed between the hepatically impaired and normal-function groups.[1]
Troubleshooting Guide for Experimental Design
Issue: Designing a study to assess the impact of hepatic impairment on this compound pharmacokinetics.
Solution: A parallel-group study design is recommended. This involves comparing the pharmacokinetic profiles of a cohort of subjects with stable, mild to moderate hepatic impairment to a cohort of healthy subjects with normal hepatic function.
Key Experimental Protocol Parameters:
-
Subject Population:
-
Hepatically Impaired Group: Subjects with chronic, stable, mild to moderate hepatic impairment (e.g., Child-Pugh Class A and B).
-
Control Group: Age-, weight-, and gender-matched healthy volunteers with normal hepatic function.
-
-
Drug Administration:
-
A single intravenous bolus injection of this compound is administered to all subjects. A dosage of 1000 mg has been used in clinical studies.[1]
-
-
Sample Collection:
-
Serial blood samples should be collected at predetermined time points post-dose to characterize the plasma concentration-time profiles of both this compound and fluconazole. For example, samples can be taken up to 192 hours post-dose.[1]
-
Urine samples should also be collected to assess the renal excretion of both compounds, for instance, up to 48 hours post-dose.[1]
-
-
Analytical Method:
-
Validated high-performance liquid chromatography (HPLC) or a similar sensitive and specific bioanalytical method should be used to determine the concentrations of this compound and fluconazole in plasma and urine samples.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Subjects with Normal and Impaired Hepatic Function.
| Pharmacokinetic Parameter | Normal Hepatic Function (n=12) | Mild to Moderate Hepatic Impairment (n=12) |
| Total Clearance (CL) | Lower | Higher[1][2] |
| Half-life (t_1/2,z) | Longer | Shorter[1][2] |
| Mean Residence Time (MRT) | Longer | Shorter[1][2] |
Table 2: Pharmacokinetic Parameters of Fluconazole (following this compound Administration) in Subjects with Normal and Impaired Hepatic Function.
| Pharmacokinetic Parameter | Normal Hepatic Function (n=12) | Mild to Moderate Hepatic Impairment (n=12) | Ratio (Impaired/Normal) (95% CI) |
| C_max (µg/mL) | Mean values not specified in source | Mean values not specified in source | 106.0% (92.8, 121.2)[1] |
| AUC (µg·h/mL) | Mean values not specified in source | Mean values not specified in source | 115.6% (86.4, 154.7)[1] |
| t_max (h) | 4.8[1] | 3.1[1] | Not Applicable |
Visualizations
Caption: Experimental workflow for assessing the impact of hepatic impairment on this compound pharmacokinetics.
Caption: Metabolic conversion of this compound to fluconazole.
References
- 1. The effects of hepatic impairment on the pharmacokinetics of this compound and fluconazole following a single intravenous bolus injection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of hepatic impairment on the pharmacokinetics of this compound and fluconazole following a single intravenous bolus injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fosfluconazole vs. Fluconazole: A Comparative Review of In Vivo Efficacy
An objective analysis of the in vivo performance of fosfluconazole, a prodrug of fluconazole, based on pharmacokinetic equivalence and supporting experimental data for fluconazole.
This compound, a phosphate ester prodrug, was developed to provide a more soluble formulation of the widely used antifungal agent, fluconazole, for intravenous administration.[1][2] Upon entering the bloodstream, this compound is rapidly and almost completely converted to its active form, fluconazole, by endogenous phosphatases.[1][3] This efficient conversion results in systemic exposure to fluconazole that is equivalent to that achieved with direct administration of fluconazole.[2][4] Consequently, the in vivo efficacy of this compound is intrinsically linked to and considered equivalent to that of fluconazole.
This guide provides a comparative overview of the in vivo efficacy of this compound versus fluconazole, drawing upon the established pharmacokinetic bioequivalence and extensive in vivo experimental data available for fluconazole.
Data Presentation: In Vivo Efficacy of Fluconazole
Table 1: Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis
| Fungal Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Candida albicans | Murine model of systemic candidiasis | 4.87 mg/kg (single i.p. dose) | 50% reduction in kidney fungal densities (ED₅₀) | Achieved a 50% reduction in fungal burden compared to untreated controls. | [5] |
| Candida albicans | Murine model of invasive candidiasis | 1 or 5 mg/kg/day (i.p. for 5 days) | Improved survival and reduction in kidney fungal burden | Both doses were effective in prolonging survival. The 5 mg/kg dose reduced the renal burden of both susceptible and resistant strains. | [6][7] |
| Candida albicans | Neutropenic murine disseminated candidiasis model | 3.125 and 12.5 mg/kg | Reduction in kidney colony counts | No reduction in colony counts compared with the start of therapy, as concentrations did not remain above the MIC for a sufficient duration. | [8] |
Table 2: Comparative Efficacy of Fluconazole against Different Candida Species
| Fungal Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Candida tropicalis | Rat model of established systemic candidiasis | 20 and 80 mg/kg/day (oral for 7 days) | Reduction in kidney and liver titers | Reduced both kidney and liver titers compared with control animals. | [9][10] |
| Candida glabrata | Rat model of established systemic candidiasis | 20 and 80 mg/kg/day (oral for 7 days) | Reduction in kidney and liver titers | Reduced both kidney and liver titers compared with control animals. | [9][10] |
| Candida krusei | Rat model of established systemic candidiasis | 20 and 80 mg/kg/day (oral for 7 days) | Reduction in kidney titers | Ineffective in reducing kidney titers. | [9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, which are representative of in vivo studies used to evaluate the efficacy of fluconazole.
Murine Model of Systemic Candidiasis
-
Animal Model: NYLAR mice.[5]
-
Fungal Strain: Candida albicans.[5]
-
Infection Protocol: Mice were intravenously inoculated with 3 × 10⁵ C. albicans blastoconidia via a lateral tail vein.[5]
-
Drug Administration: Fluconazole was administered intraperitoneally (i.p.) as a single dose or in divided doses. The first dose was typically administered 5 hours after fungal inoculation.[5]
-
Efficacy Evaluation: Kidneys were harvested 24 hours after drug administration, homogenized, and serially diluted for colony-forming unit (CFU) enumeration to determine the fungal burden.[3][5]
Rat Model of Established Systemic Candidiasis
-
Fungal Strains: Clinical isolates of C. tropicalis, C. glabrata, and C. krusei.[9][10]
-
Infection Protocol: Established systemic candidiasis model (details of inoculation not specified in the abstract).[9][10]
-
Drug Administration: Oral fluconazole was administered at 20 and 80 mg/kg per day for 7 days.[9][10]
-
Efficacy Evaluation: Kidney and liver titers of the Candida species were determined and compared to control animals.[9][10]
Mandatory Visualization
Signaling Pathway of Fluconazole's Mechanism of Action
Fluconazole, the active metabolite of this compound, targets the fungal enzyme lanosterol 14-alpha-demethylase, a key component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts ergosterol production, leading to increased cell permeability and ultimately, fungal cell death.[1][3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of | British Pharmacological Society [bps.ac.uk]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Fosfluconazole's Antifungal Spectrum: A Comparative Analysis Against Emerging Fungal Pathogens
For Immediate Release
In the ever-evolving landscape of infectious diseases, the rise of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comprehensive comparison of fosfluconazole's antifungal activity against key emerging threats, offering researchers, scientists, and drug development professionals a data-driven overview of its potential role in combating these resilient microbes. As a water-soluble phosphate prodrug, this compound is rapidly converted to its active form, fluconazole, in the body, enabling intravenous administration and achieving therapeutic levels efficiently.[1][2] The antifungal action of fluconazole stems from its targeted inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, a critical component in the biosynthesis of ergosterol, which is an essential molecule for the integrity of the fungal cell membrane.[2]
This guide presents a comparative analysis of the in vitro activity of fluconazole (the active form of this compound) against Candida auris, Cryptococcus neoformans, and Aspergillus fumigatus, benchmarked against other leading antifungal agents.
Comparative Antifungal Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data for fluconazole and comparator antifungal agents against clinically significant emerging fungal pathogens. MIC values, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, are a crucial metric for assessing antifungal efficacy.
Table 1: In Vitro Activity against Candida auris
Candida auris is a multidrug-resistant yeast that poses a serious global health threat. Many strains exhibit high-level resistance to fluconazole.
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Fluconazole | 32 - 128 | 32 - >256 | 0.5 - >64 |
| Voriconazole | 0.125 - 1 | 0.5 - 2 | 0.03 - 8 |
| Posaconazole | 0.03 - 0.25 | 0.125 - 0.5 | 0.015 - 1 |
| Amphotericin B | 0.5 - 1 | 1 - 2 | 0.25 - 4 |
(Data compiled from multiple sources)[3][4][5][6]
Table 2: In Vitro Activity against Cryptococcus neoformans
Cryptococcus neoformans is a major cause of meningitis, particularly in immunocompromised individuals. While generally susceptible to fluconazole, strains with elevated MICs are a growing concern.
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Fluconazole | 4 - 8 | 8 - 16 | 0.12 - >128 |
| Voriconazole | 0.06 | 0.12 - 0.25 | ≤0.007 - 2.0 |
| Posaconazole | 0.25 | 0.25 | N/A |
| Amphotericin B | 0.5 - 1.2 | 1 - 1.6 | 0.25 - 2 |
(Data compiled from multiple sources)[7][8][9][10][11]
Table 3: In Vitro Activity against Aspergillus fumigatus
Aspergillus fumigatus is a ubiquitous mold that can cause severe invasive infections. It is intrinsically resistant to fluconazole, necessitating the use of broader-spectrum azoles.
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Fluconazole | >256 | >256 | N/A |
| Voriconazole | 0.5 - 1 | 0.5 - 2 | 0.25 - 16 |
| Posaconazole | 0.25 | 0.5 | 0.03 - 16 |
| Amphotericin B | 0.5 - 1.17 | 2 - 4 | 0.09 - 32 |
(Data compiled from multiple sources)[12][13][14][15][16][17][18][19][20][21][22][23][24]
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (CLSI M27 / EUCAST E.DEF 7.3.2)
This method is the gold standard for determining the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.
-
Inoculum Preparation: A standardized suspension of the yeast is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium to create a range of concentrations.
-
Incubation: The microdilution plates containing the yeast inoculum and antifungal dilutions are incubated at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is used for determining the MIC of antifungal agents against molds like Aspergillus fumigatus.
-
Inoculum Preparation: A suspension of fungal conidia is prepared and adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI-1640 medium.
-
Incubation: The plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: For azoles, the MIC is the lowest concentration that shows complete inhibition of growth.
Visualizations
Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of fluconazole, the active form of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Antifungal Drug Susceptibility Pattern of Candida auris in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elsevier.es [elsevier.es]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Voriconazole for chronic pulmonary aspergillosis: a prospective multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Identification and Amphotericin B Susceptibility Testing of Clinical Isolates of Aspergillus From 11 Hospitals in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mjpath.org.my [mjpath.org.my]
- 21. ve.scielo.org [ve.scielo.org]
- 22. Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aspergillus terreus and the Interplay with Amphotericin B: from Resistance to Tolerance? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanisms of Resistance to Fosfluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosfluconazole's performance against key alternatives, focusing on the molecular mechanisms that underpin antifungal resistance. This compound is a water-soluble phosphate prodrug of fluconazole. Once administered, it is rapidly converted to its active form, fluconazole, by plasma phosphatases. Therefore, the mechanisms of resistance to this compound are identical to those of fluconazole.
Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, inhibition of fungal growth.[1][2]
Resistance to fluconazole, while historically uncommon, is an increasing clinical concern, particularly in non-albicansCandida species like C. glabrata and C. auris.[3][4] The development of resistance is often multifactorial, involving a combination of mechanisms that reduce the effective intracellular concentration of the drug or alter its target.
Core Mechanisms of Azole Resistance
Fungal cells have evolved several key strategies to counteract the effects of azole antifungals like fluconazole. These mechanisms can occur individually or, more commonly, in combination, leading to high-level resistance.
-
Target Enzyme Modification : Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme.[2][5] These changes reduce the binding affinity of fluconazole to its target, rendering the drug less effective without significantly impairing the enzyme's natural function.[2]
-
Overexpression of Target Enzyme : An increase in the production of lanosterol 14-α-demethylase, often due to gain-of-function mutations in the transcription factor Upc2, can titrate the drug, requiring higher concentrations to achieve a therapeutic effect.[3][6]
-
Efflux Pump Overexpression : The most common mechanism involves the upregulation of genes encoding membrane transport proteins that actively pump fluconazole out of the cell.[3][7] This prevents the drug from reaching its intracellular target. The two major families of efflux pumps involved are:
-
Alterations in the Ergosterol Biosynthesis Pathway : Fungal cells can develop compensatory mutations or bypass pathways that reduce their dependence on the specific step blocked by fluconazole.[3][5]
-
Biofilm Formation : Candida species growing in biofilms exhibit intrinsically high levels of drug resistance.[8] This is attributed to the protective extracellular matrix, the physiological state of the cells within the biofilm, and the differential expression of resistance genes, including those for efflux pumps.[8][9]
Performance Comparison with Antifungal Alternatives
The choice of antifungal agent against a fluconazole-resistant isolate depends on the infecting species and the underlying resistance mechanism. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of fluconazole and common alternatives against various Candida species. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Fluconazole-Susceptible and -Resistant Candida albicans
| Antifungal Agent | Class | Typical MIC for Susceptible Strains | Typical MIC for Resistant Strains | Primary Resistance Mechanism Addressed |
| Fluconazole | Azole | 0.25 - 1.0 | >64 | - |
| Voriconazole | Azole | 0.015 - 0.06 | 0.25 - >8 | Cross-resistance is common, but may overcome some ERG11 mutations. |
| Posaconazole | Azole | 0.03 - 0.125 | 0.5 - >8 | Broad-spectrum azole; activity may be retained in some resistant cases. |
| Caspofungin | Echinocandin | 0.06 - 0.25 | 0.125 - 0.5 | Bypasses azole targets by inhibiting β-(1,3)-D-glucan synthesis. |
| Micafungin | Echinocandin | 0.015 - 0.125 | 0.03 - 0.25 | Bypasses azole targets by inhibiting β-(1,3)-D-glucan synthesis. |
| Amphotericin B | Polyene | 0.25 - 1.0 | 0.25 - 1.0 | Binds directly to ergosterol, bypassing resistance via target modification/efflux. Resistance is rare. |
Note: Data are compiled from various surveillance studies. MIC ranges can vary.
Table 2: In Vitro Activity (MIC µg/mL) Against Intrinsically Less Susceptible Candida Species
| Antifungal Agent | Class | Candida glabrata | Candida krusei | Candida auris (Clade I) |
| Fluconazole | Azole | High (often >32) | Intrinsically Resistant (>64) | High (often >256) |
| Voriconazole | Azole | Variable (0.06 - >8) | 0.25 - 1.0 | Variable (0.5 - >16) |
| Caspofungin | Echinocandin | 0.06 - 0.25 | 0.25 - 1.0 | 0.25 - 1.0 |
| Micafungin | Echinocandin | 0.015 - 0.06 | 0.125 - 0.5 | 0.125 - 0.5 |
| Amphotericin B | Polyene | 0.5 - 2.0 | 0.5 - 2.0 | 0.75 - 2.0 |
Note: C. glabrata exhibits high rates of acquired resistance to both azoles and echinocandins.[4] C. krusei is intrinsically resistant to fluconazole due to reduced target enzyme susceptibility.[3] C. auris often displays multidrug resistance.[4]
Experimental Protocols for Investigating Resistance
Characterizing the mechanism of resistance in a fungal isolate involves a series of well-defined molecular and cellular assays.
Antifungal Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Protocol: (Based on CLSI M27 methodology)
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading: The MIC is the lowest concentration of the drug that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free control well.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the mRNA levels of genes associated with resistance (ERG11, CDR1, MDR1).
Protocol:
-
RNA Extraction: Culture the fungal isolate with and without sub-inhibitory concentrations of fluconazole. Harvest cells and extract total RNA using a suitable method (e.g., hot phenol or commercial kit).
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using gene-specific primers for the target genes (ERG11, CDR1, etc.) and a reference housekeeping gene (ACT1). Use a fluorescent dye like SYBR Green for detection.
-
Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control strain using the ΔΔCt method. A significant increase in the expression level (e.g., >2-fold) is indicative of upregulation.
Efflux Pump Activity Assay
Objective: To functionally assess the activity of efflux pumps.
Protocol: (Using Rhodamine 6G, a fluorescent substrate of ABC transporters)
-
Cell Preparation: Grow fungal cells to the mid-log phase and wash them with a glucose-free buffer.
-
Substrate Loading: Incubate the cells with Rhodamine 6G to allow for its uptake.
-
Efflux Initiation: Wash the cells to remove the external substrate and resuspend them in a buffer containing glucose to energize the efflux pumps.
-
Measurement: Measure the amount of Rhodamine 6G extruded into the supernatant over time using a fluorometer. Compare the efflux rate of the resistant isolate to a susceptible control. An increased rate of efflux indicates higher pump activity. This can be confirmed by repeating the assay in the presence of an efflux pump inhibitor, which should reduce the efflux rate.[10]
ERG11 Gene Sequencing
Objective: To identify mutations in the drug's target enzyme.
Protocol:
-
DNA Extraction: Isolate genomic DNA from the resistant fungal strain.
-
PCR Amplification: Amplify the entire coding sequence of the ERG11 gene using specific primers.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the resulting sequence with the wild-type ERG11 sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive Fitness of Fluconazole-Resistant Clinical Candida albicans Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 8. Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Fluconazole resistance mechanisms in Candida krusei: the contribution of efflux-pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Azole Cross-Resistance: A Comparative Guide for Fosfluconazole and Other Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosfluconazole's performance in the context of cross-resistance with other azole antifungals. Given that this compound is a water-soluble phosphate prodrug, it is rapidly converted to its active form, fluconazole, in the body by phosphatases.[1][2][3][4] Consequently, its efficacy and resistance patterns are intrinsically linked to those of fluconazole. This guide will, therefore, focus on the cross-resistance profiles observed with fluconazole and other key members of the azole class.
The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol production compromises the integrity of the cell membrane, leading to fungal cell death.[2] Resistance to azoles is a growing concern and is often multifactorial, arising from mechanisms that can confer resistance to a single azole or across the entire class.
Mechanisms of Azole Resistance
The development of resistance to azole antifungals in fungal pathogens like Candida and Aspergillus species is primarily driven by two key mechanisms:
-
Target Site Modification : Mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for azole drugs. This is a well-documented mechanism of resistance in Candida albicans.[5]
-
Overexpression of Efflux Pumps : Fungal cells can actively transport antifungal agents out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[6] This mechanism prevents the drug from reaching its intracellular target at a high enough concentration to be effective and is a common cause of cross-resistance among different azoles.[7]
Quantitative Data on Azole Cross-Resistance
The following tables summarize the in vitro susceptibility data (Minimum Inhibitory Concentration, MIC) for various azole antifungals against susceptible and fluconazole-resistant isolates of common fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity of Azoles against Candida Species
| Fungal Species | Fluconazole Susceptibility | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Candida albicans | Susceptible | ≤ 0.12 - 4 | ≤ 0.015 - 0.5 | 0.0625 | - |
| Resistant | ≥ 64 | - | - | - | |
| Candida glabrata | Susceptible Dose-Dependent | - | - | - | - |
| Resistant | ≥ 64 | ≥ 1 | ≥ 2 | - | |
| Candida tropicalis | Susceptible | ≤ 8 | ≤ 0.125 | ≤ 1 | - |
| Resistant | ≥ 64 | ≥ 1 | - | - | |
| Candida parapsilosis | Susceptible | - | - | - | - |
| Resistant | - | - | - | - |
Data compiled from multiple sources.[4][6][7][8] Note that specific MIC values can vary between studies.
Table 2: Comparative In Vitro Activity of Azoles against Aspergillus fumigatus
| Fluconazole Susceptibility | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Intrinsically Resistant | |||
| Wild-Type | 1 - 2 | 0.5 - 2 | - |
| Resistant | ≥ 2 | 16 | 1 |
Aspergillus fumigatus is intrinsically resistant to fluconazole.[1] Resistance to other azoles like itraconazole, voriconazole, and posaconazole is an emerging problem.[9] Cross-resistance patterns in Aspergillus can be complex, with some itraconazole-resistant isolates remaining susceptible to voriconazole.[5]
Experimental Protocols
Antifungal susceptibility testing is crucial for determining the presence of resistance and guiding therapeutic choices. The methodologies for these tests are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (CLSI M27)
The CLSI M27 document provides a reference method for the susceptibility testing of yeasts like Candida species.[2][10][11][12]
-
Inoculum Preparation : Yeast isolates are cultured on agar plates to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Antifungal Agent Preparation : Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO). A series of twofold dilutions of each antifungal agent is then prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24 to 48 hours.
-
Reading the MIC : The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
Broth Microdilution Method for Molds (EUCAST)
EUCAST provides standardized methods for the susceptibility testing of molds, including Aspergillus species.[13]
-
Inoculum Preparation : A suspension of fungal conidia is prepared and the concentration is determined using a hemocytometer. The final inoculum size is adjusted in RPMI 1640 medium supplemented with 2% glucose.
-
Plate Preparation : Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in microtiter plates.
-
Inoculation and Incubation : The wells are inoculated with the mold conidial suspension and incubated at 35°C for 48 hours.
-
Reading the MIC : The MIC endpoint is determined visually as the lowest concentration of the antifungal that shows no visible growth.
Visualizing Mechanisms and Workflows
Azole Antifungal Mechanism of Action and Resistance Pathways
Caption: Mechanism of action of azole antifungals and key resistance pathways.
Experimental Workflow for Cross-Resistance Studies
Caption: A typical experimental workflow for assessing azole cross-resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. In Vitro Low-Level Resistance to Azoles in Candida albicans Is Associated with Changes in Membrane Lipid Fluidity and Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Fosfluconazole Demonstrates a Comparable Safety Profile to Fluconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosfluconazole, a phosphate prodrug of fluconazole, is designed for intravenous administration and is rapidly converted to the active antifungal agent, fluconazole, in the body. Clinical and preclinical data indicate that this compound shares a similar and generally well-tolerated safety profile with its active metabolite, fluconazole. This guide provides a comparative overview of their safety profiles, supported by available experimental data and methodologies.
Comparative Safety Overview
Direct comparative clinical trials providing a quantitative breakdown of adverse event frequencies between this compound and fluconazole are limited. However, studies evaluating the pharmacokinetics of this compound in healthy volunteers have concluded that both drugs exhibit a similar adverse event profile and are well-tolerated.[1][2] this compound has been shown to be well-tolerated even at high doses in healthy male subjects.[3]
Summary of Adverse Events
The following table summarizes the known adverse events for both this compound and fluconazole based on available data. The frequencies for fluconazole are derived from extensive clinical use and reporting.
| Adverse Event Category | This compound | Fluconazole |
| Common | Gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, dizziness, rash.[3] | Headache, nausea, abdominal pain, diarrhea, dizziness, changes in taste.[4][5] |
| Less Common/Rare | Hepatotoxicity (elevated liver enzymes), QT prolongation.[3] | Serious liver problems (hepatotoxicity), heart rhythm problems (QT prolongation, torsades de pointes), adrenal insufficiency, severe skin reactions.[4][6] |
| Hypersensitivity | Drug-induced hypersensitivity syndrome has been reported.[7] | Drug-induced hypersensitivity syndrome has been reported.[7] |
Key Safety Considerations: Hepatotoxicity and Cardiotoxicity
Hepatotoxicity
Both this compound and fluconazole have been associated with hepatotoxicity, typically manifesting as elevated liver enzymes.[3][8] While most cases are mild and transient, rare instances of severe liver injury have been reported with fluconazole.[8] Preclinical studies in rats have suggested that fluconazole may have a higher potential for hepatotoxicity based on histopathological findings compared to some other oral antifungals.[9]
Cardiotoxicity (QT Prolongation)
A known risk associated with azole antifungals is the prolongation of the QT interval, which can increase the risk of serious cardiac arrhythmias.[10] Post-marketing surveillance has identified rare cases of QT prolongation and torsades de pointes in patients taking fluconazole, particularly in those with underlying risk factors.[6] In a randomized controlled trial comparing different azoles, the rate of QT or QTc interval prolongation with fluconazole was reported to be 2%.[11] While specific quantitative data for this compound is not available, caution is advised, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.[3]
Experimental Protocols
The following methodology is based on a randomized, double-blind, double-dummy, single-dose, two-period, crossover study comparing the pharmacokinetics and safety of this compound and fluconazole in healthy volunteers.[1]
Study Design:
-
Participants: Healthy adult male and female volunteers.
-
Treatment Arms:
-
Arm 1: Single intravenous bolus injection of 1000 mg this compound.
-
Arm 2: Single intravenous infusion of 800 mg fluconazole.
-
-
Study Periods: Two periods with a washout phase between administrations.
-
Blinding: Double-blind and double-dummy to maintain blinding of both the subjects and investigators.
Safety Assessments:
-
Adverse Event Monitoring: Continuous monitoring and recording of all adverse events (AEs), including their severity and relationship to the study drug.
-
Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at regular intervals.
-
Electrocardiograms (ECGs): 12-lead ECGs performed at baseline and at specified time points post-administration to monitor for any cardiac effects, including QT interval changes.
-
Laboratory Tests: Blood and urine samples collected at baseline and at the end of the study to assess hematology, clinical chemistry (including liver function tests), and urinalysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the conversion of this compound to fluconazole and the subsequent mechanism of action of fluconazole.
Caption: Metabolic conversion of this compound to fluconazole.
Caption: Mechanism of action of fluconazole in the fungal cell.
References
- 1. Comparison of the pharmacokinetics of this compound and fluconazole after single intravenous administration of this compound in healthy Japanese and Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacokinetics of this compound and fluconazole after single intravenous administration of this compound in healthy Japanese and Caucasian volunteers | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and safety of this compound after single intravenous bolus injection in healthy male Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QTc Interval Prolongation as an Adverse Event of Azole Antifungal Drugs: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world Adverse Events Associated with Fluconazole and Itraconazole: Analysis of Nationwide Data Using a Spontaneous Reporting System Database [ekjcp.org]
- 6. droracle.ai [droracle.ai]
- 7. An Update on the QT-Prolonging Potential of… | Clinician.com [clinician.com]
- 8. Fluconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative Hepatotoxicity of Fluconazole, Ketoconazole, Itraconazole, Terbinafine, and Griseofulvin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity Induced by Antifungal Drugs [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Fosfluconazole: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Fluconazole, the active metabolite of fosfluconazole, is classified as a hazardous substance. Personnel handling this compound should be fully aware of its potential risks to inform proper handling and disposal.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area to minimize exposure to dust or aerosols.[1]
-
Health Hazards: Fluconazole is harmful if swallowed.[2][3] It is also a suspected reproductive toxin that may damage fertility or the unborn child and may cause harm to breast-fed children.[2][4]
-
Environmental Hazards: The compound is recognized as harmful to aquatic life with long-lasting effects.[2] Therefore, it must be prevented from entering water systems.
Summary of Fluconazole Hazards:
| Hazard Category | Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Lactational Effects | - | H362: May cause harm to breast-fed children. |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
This data is based on the Safety Data Sheet (SDS) for Fluconazole.[2]
Step-by-Step Disposal Protocol for this compound
Adherence to a strict, documented disposal protocol is mandatory. In the United States, the management of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Waste Characterization and Segregation
-
Initial Assessment: Due to its toxic and ecotoxic properties, this compound waste should be managed as hazardous pharmaceutical waste. Do not mix it with non-hazardous laboratory trash.
-
Segregation: Segregate all this compound waste at the point of generation. This includes:
-
Unused or expired pure compound.
-
Grossly contaminated items (e.g., weigh boats, pipette tips, vials).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound.
-
Waste Container and Labeling
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the waste type (solid or liquid).
-
Labeling: Label the container clearly with the words "Hazardous Waste." The label must also include:
-
The name of the chemical: "this compound Waste."
-
The specific hazards (e.g., "Toxic," "Ecotoxic").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
-
On-Site Accumulation and Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Regulatory Compliance: Follow all institutional and regulatory limits on the volume of waste and the time it can be stored in the laboratory before being transferred to a central facility.
Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration: The required method for disposing of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted treatment facility.[5][6] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Prohibited Disposal Methods:
Decontamination and Documentation
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After decontamination, scratch out or remove the label before disposing of the container according to your facility's procedures.[11]
-
Spill Cleanup: In the event of a spill, follow your laboratory's established spill cleanup procedure for hazardous materials. All materials used for cleanup must be disposed of as hazardous waste.
-
Record Keeping: Maintain accurate records of all hazardous waste generated, including the substance, quantity, and disposal date, as required by your institution and regulatory agencies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. This compound Phosphate Impurity 3 | CAS No: NA [aquigenbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. in.gov [in.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. droracle.ai [droracle.ai]
- 9. epa.gov [epa.gov]
- 10. cityofshelley.org [cityofshelley.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fosfluconazole
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Fosfluconazole to ensure the safety of laboratory personnel. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and mitigate potential health risks.
This compound is a phosphate prodrug of fluconazole, an azole antifungal agent.[1] Due to its potential reproductive toxicity and other health hazards, stringent safety measures are imperative during handling.[2][3] This guide provides a procedural framework for the safe use of this compound in a research setting.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its associated hazards. Safety Data Sheets (SDS) for the active compound, fluconazole, indicate the following risks:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Organ Toxicity: May cause damage to organs.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
A thorough risk assessment should be conducted for all experimental protocols involving this compound to determine the potential for exposure and to implement appropriate control measures.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required and recommended PPE for handling this compound. This information is compiled from safety data sheets for fluconazole and general best practices for handling hazardous chemicals.
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Hand Protection | Single pair of powder-free nitrile or neoprene gloves. | Double gloving with chemotherapy-grade gloves meeting ASTM D6978 standard.[4] |
| Body Protection | Disposable gown or a clean lab coat. | Polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation.[4] Disposable sleeve covers. |
| Eye/Face Protection | Safety glasses with side shields. | Chemical splash goggles and a face shield, or a full-face respirator.[4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use in a chemical fume hood. | For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), an N95 respirator or higher is recommended. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers.[4] |
| Head/Hair Covering | Not generally required for low-risk procedures. | Disposable head and hair covers, including beard and moustache covers if applicable.[4] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Safe handling workflow for this compound.
Standard Operating Procedures
1. Pre-Experiment:
-
Thoroughly review the Safety Data Sheet (SDS) for fluconazole and the specific experimental protocol.[5]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the designated work area, typically a chemical fume hood, is clean and operational.
2. Handling this compound:
-
Wear the appropriate PPE as outlined in the table above.[5]
-
Conduct all manipulations of solid or concentrated this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use dedicated equipment for handling this compound to prevent cross-contamination.[5]
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[3]
3. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and labware, should be collected in a designated, sealed waste container.
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
For non-flush list medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash at home.[6] However, for a research setting, institutional guidelines for hazardous waste disposal must be followed.
By adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Regular training on these procedures is essential for all personnel involved in handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. This compound Phosphate Impurity 3 | CAS No: NA [aquigenbio.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
